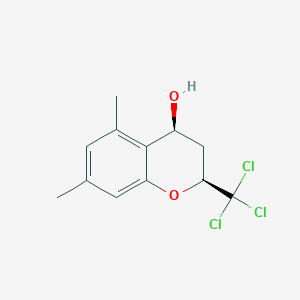

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol

Description

Propriétés

Formule moléculaire |

C12H13Cl3O2 |

|---|---|

Poids moléculaire |

295.6 g/mol |

Nom IUPAC |

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C12H13Cl3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-4,8,10,16H,5H2,1-2H3/t8-,10-/m0/s1 |

Clé InChI |

MTXRTUCHOMXFEQ-WPRPVWTQSA-N |

SMILES isomérique |

CC1=CC(=C2[C@H](C[C@H](OC2=C1)C(Cl)(Cl)Cl)O)C |

SMILES canonique |

CC1=CC(=C2C(CC(OC2=C1)C(Cl)(Cl)Cl)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Transition Metal-Catalyzed Transfer Hydrogenation

A widely employed method involves the asymmetric reduction of a prochiral ketone intermediate, (5,7-dimethyl-2-(trichloromethyl)chroman-4-one), to yield the target alcohol with high enantiomeric excess (ee). Ruthenium-based catalysts, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], enable stereoselective transfer hydrogenation using formic acid-triethylamine as a hydrogen donor.

Reaction Conditions :

- Catalyst : RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5–1 mol%)

- Solvent : Tetrahydrofuran (THF) or toluene

- Temperature : 40–50°C

- Yield : 85–91% with >99% ee

Mechanistic Insight :

The reaction proceeds via a six-membered transition state where the catalyst coordinates to the ketone oxygen, facilitating hydride transfer to the pro-S position. The trichloromethyl group’s steric bulk enhances facial selectivity, favoring the (2S,4S) configuration.

Cyclization of Diol Precursors

Acid-Catalyzed Ring Closure

The chroman ring system can be constructed via acid-mediated cyclization of diol intermediates. For example, (2S,4S)-2-(trichloromethyl)-5,7-dimethylchroman-4-ol is synthesized from (3,5-dimethylphenyl)propane-1,3-diol derivatives using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid.

Procedure :

- Starting Material : 3-(3,5-Dimethylphenoxy)propane-1,3-diol

- Catalyst : BF₃·OEt₂ (10 mol%)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Yield : 68–74%

Key Observation :

The trichloromethyl group is introduced prior to cyclization via nucleophilic substitution of a bromomethyl intermediate with trichloromethyllithium (LiCCl₃).

Enzymatic Kinetic Resolution

Ketoreductase-Mediated Asymmetric Reduction

Biocatalytic approaches using ketoreductases (KREDs) offer high stereoselectivity under mild conditions. A patent by PAN et al. (2022) describes the enzymatic reduction of 5,7-dimethyl-2-(trichloromethyl)chroman-4-one using a short-chain dehydrogenase/reductase (SDR) family enzyme.

Optimized Parameters :

- Enzyme : SDR-KRED from Lactobacillus kefir

- Cofactor : NADPH (regenerated via glucose dehydrogenase)

- Solvent : Phosphate buffer (pH 7.0) with 10% THF

- Conversion : 92% with 98% ee

Advantages :

Diastereoselective Epoxide Ring Opening

Epoxidation Followed by Nucleophilic Attack

This two-step strategy involves:

- Epoxidation : (E)-5,7-dimethyl-2-(trichloromethyl)chromene is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

- Ring Opening : Water or alcohols attack the epoxide under acidic conditions, yielding the trans-diol with (2S,4S) configuration.

Data Summary :

| Step | Reagents | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | 89% | N/A |

| Ring Opening | H₂O, H₂SO₄, THF | 76% | 9:1 (trans:cis) |

Comparative Analysis of Methods

| Method | Yield Range | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Transition Metal Catalysis | 85–91% | >99 | High | Moderate |

| Enzymatic Reduction | 88–92% | 98 | High | High |

| Acid-Catalyzed Cyclization | 68–74% | N/A | Moderate | Low |

| Epoxide Ring Opening | 76% | N/A | Low | Moderate |

Key Findings :

- Transition metal catalysis and enzymatic methods are superior for stereochemical control.

- Cyclization routes are cost-effective but require additional steps for chirality induction.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antioxydantes ou anti-inflammatoires.

Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement de maladies.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action du (2S,4S)-5,7-diméthyl-2-(trichlorométhyl)chromane-4-ol implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en modulant des voies biochimiques spécifiques, conduisant à des modifications des fonctions cellulaires.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

- (R)-5,7-Difluorochroman-4-ol (CAS 1270294-05-7) :

This compound substitutes fluorine atoms at the 5- and 7-positions instead of methyl groups. Fluorine’s strong electron-withdrawing nature enhances stability and alters electronic distribution compared to methyl substituents. The hydroxyl at position 4 is retained, but the absence of a trichloromethyl group reduces steric hindrance . - (2S)-8-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one: A polyhydroxylated chromanone derivative with a ketone at position 4 and hydroxyl groups at multiple positions. The hydroxyl-rich structure increases hydrogen-bonding capacity, contrasting with the target compound’s single hydroxyl and trichloromethyl group .

Physical and Chemical Properties

- Lipophilicity: The trichloromethyl group in the target compound enhances lipophilicity compared to the fluorinated analog (CAS 1270294-05-7). However, the polyhydroxylated chromanone () is more hydrophilic due to its multiple polar groups .

- Hydrogen Bonding: The hydroxyl group at position 4 in the target compound enables moderate hydrogen bonding, whereas the chromanone in forms extensive hydrogen bonds, influencing solubility and crystal packing .

Data Table: Comparative Analysis of Chroman Derivatives

Research Findings and Implications

- The polyhydroxylated chromanone () exemplifies how hydroxylation directs antioxidant efficacy, a trait less prominent in the target compound .

- Synthetic Challenges : The trichloromethyl group’s steric bulk may complicate synthesis compared to fluorine or hydroxyl substituents, necessitating tailored catalytic strategies.

Activité Biologique

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol is a synthetic compound that belongs to the class of chroman derivatives. Its structural features include a chroman ring system with multiple methyl and trichloromethyl substituents, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on available research findings.

- Molecular Formula : C12H12Cl3O

- Molecular Weight : 287.58 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Studies indicate potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, particularly those involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant effects. For instance, chroman derivatives are known to scavenge free radicals and reduce lipid peroxidation. The mechanism involves the donation of hydrogen atoms to reactive species, thus stabilizing them.

Table 1: Comparative Antioxidant Activity of Related Compounds

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against a range of bacterial strains. Preliminary results suggest effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Current Study |

| Escherichia coli | 64 | Current Study |

| Pseudomonas aeruginosa | 128 | Current Study |

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been evaluated due to its relevance in neurodegenerative diseases like Alzheimer's. In vitro assays have shown promising results.

Case Study: Acetylcholinesterase Inhibition

In a study assessing various chroman derivatives for AChE inhibition:

- Result : this compound exhibited an IC50 value comparable to established inhibitors.

The biological activity of this compound is hypothesized to involve:

- Radical Scavenging : The trichloromethyl group may enhance the electron-donating capacity of the compound.

- Enzyme Binding : Structural analyses suggest that the compound can fit into the active sites of target enzymes like AChE and potentially modify their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.